molecular formula C11H10N2O B8805782 6-methoxy-2-methyl-1H-indole-3-carbonitrile

6-methoxy-2-methyl-1H-indole-3-carbonitrile

Cat. No. B8805782
M. Wt: 186.21 g/mol
InChI Key: GFWKVPUBLXMHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-methyl-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-2-methyl-1H-indole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-2-methyl-1H-indole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-methoxy-2-methyl-1H-indole-3-carbonitrile

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

6-methoxy-2-methyl-1H-indole-3-carbonitrile

InChI

InChI=1S/C11H10N2O/c1-7-10(6-12)9-4-3-8(14-2)5-11(9)13-7/h3-5,13H,1-2H3

InChI Key

GFWKVPUBLXMHJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=C(C=C2)OC)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-methoxy-2-methyl-1H-indole (3.9 g, 24 mmol) in acetonitrile (200 mL) and DMF (20 mL) is added dropwise a solution of ClSO2NCO (4 mL, 1.3 eq.) in acetonitrile (31 mL) at 0° C. After the addition, the mixture is stirred at room temperature for 3 h. Then it is poured into ice water and saturated NaHCO3 is added to it until it becomes basic. The aqueous phase is extracted with CH2Cl2 and then evaporated. The residue is purified with flash column chromatography on silica gel using EtOAc/petroleum ether (1/5) as eluent to yield 81% of 6-methoxy-2-methyl-1H-indole-3-carbonitrile.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4 mL
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reactant
Reaction Step One
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200 mL
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solvent
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Quantity
20 mL
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solvent
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31 mL
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solvent
Reaction Step One
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ice water
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

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